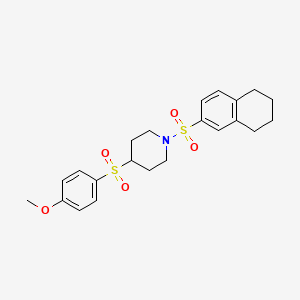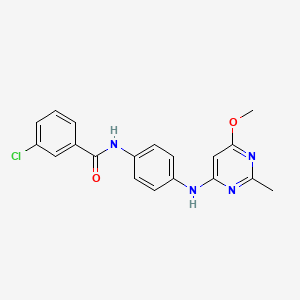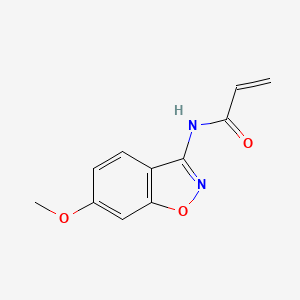
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of sodium methylate in methanol and tetrahydrofuran at 0 - 20 °C . The second step involves the use of 1,4-diaza-bicyclo [2.2.2]octane in ethanol at 20 °C under reflux . The reaction mixture is stirred under reflux for 3-6 hours until complete conversion of the starting materials, as monitored by TLC . After cooling to room temperature, the solvent is evaporated under reduced pressure and the residue is neutralized with diluted hydrochloric acid (1 N) to precipitate the crude products . The yield is typically between 70-90% .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include a molecular weight of 228.17 . The compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Structure
- The chemical structure of related compounds has been extensively studied, revealing insights into their molecular configurations. For instance, Moustafa and Girgis (2007) synthesized compounds with similar structures and determined their crystal structures using X-ray data, highlighting the importance of these compounds in structural chemistry and crystallography (Moustafa & Girgis, 2007).
Derivative Formation
- The compound has been used as a precursor for the synthesis of various derivatives. Khrustaleva et al. (2014) demonstrated the formation of Pyrido[1,2-a][1,3,5]Triazine derivatives by aminomethylation, showcasing its versatility in synthesizing heterocyclic compounds (Khrustaleva et al., 2014).
Chemical Properties and Reactions
- Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues, including those derived from the subject compound, furthering our understanding of its chemical reactivity and potential applications in creating new molecular structures (Sukach et al., 2015).
Optical and Electronic Applications
- The derivatives of this compound have potential applications in optical and electronic fields. Zedan, El‐Taweel, and El‐Menyawy (2020) reported on the optical and junction characteristics of pyrazolo pyridine derivatives, indicating potential uses in electronic devices and sensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Crystallography and Molecular Structure
- The compound's relevance in crystallography is evidenced by research on its molecular and crystal structure. Jansone et al. (2007) provided a detailed analysis of its crystal structure, contributing to the field of material science and molecular engineering (Jansone et al., 2007).
Safety And Hazards
The safety precautions for handling 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .
Propiedades
IUPAC Name |
6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-8(5-1-2-5)15-9(16)6(7)4-14/h3,5H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZVNUZVPVCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)
![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)



